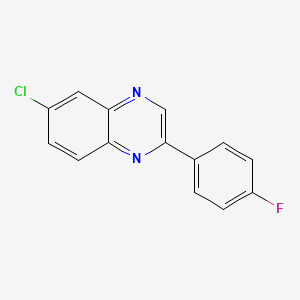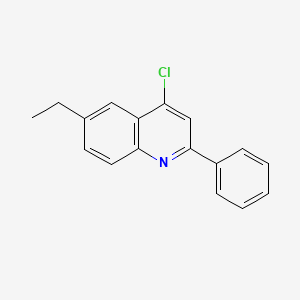
4-Chloro-6-ethyl-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-ethyl-2-phenylquinoline is a quinoline derivative with the molecular formula C₁₇H₁₄ClN and a molecular weight of 267.75 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-2-phenylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene .
Industrial Production Methods
This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethyl-2-phenylquinoline can undergo various chemical reactions, including:
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives .
Scientific Research Applications
4-Chloro-6-ethyl-2-phenylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division . This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 4-Chloro-6-ethyl-2-phenylquinoline, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and ethyl groups on the quinoline ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1155603-90-9 |
|---|---|
Molecular Formula |
C17H14ClN |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
4-chloro-6-ethyl-2-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-2-12-8-9-16-14(10-12)15(18)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI Key |
OCFVDQSMWDYVEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


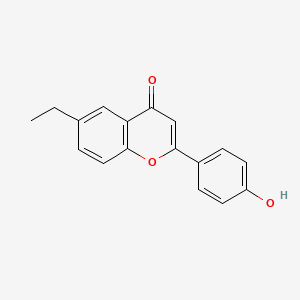
![3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11853269.png)



![2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol](/img/structure/B11853315.png)
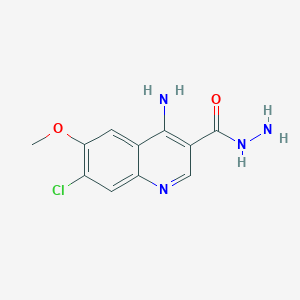
![2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid](/img/structure/B11853338.png)
![tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B11853340.png)
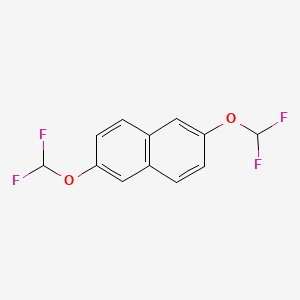
![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B11853350.png)

